2-phenyl-N-(4-phenylbutyl)cyclopropanecarboxamide
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Overview
Description
2-Phenyl-N-(4-phenylbutyl)-1-cyclopropanecarboxamide is a synthetic organic compound with a complex structure that includes a cyclopropane ring, phenyl groups, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(4-phenylbutyl)-1-cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Attachment of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(4-phenylbutyl)-1-cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Phenyl-N-(4-phenylbutyl)-1-cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(4-phenylbutyl)-1-cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A compound with a similar phenyl group but different functional groups.
2-Phenylquinoline-4-carboxylic acid: Another compound with a phenyl group and carboxylic acid functionality.
Uniqueness
2-Phenyl-N-(4-phenylbutyl)-1-cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23NO |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-phenyl-N-(4-phenylbutyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H23NO/c22-20(19-15-18(19)17-12-5-2-6-13-17)21-14-8-7-11-16-9-3-1-4-10-16/h1-6,9-10,12-13,18-19H,7-8,11,14-15H2,(H,21,22) |
InChI Key |
DTOJOQTXTNWPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NCCCCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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